1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-(tert-butoxycarbonyl)imidazolidine-2-carboxylic acid
Beschreibung
IUPAC Nomenclature and Systematic Chemical Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official name being 1-(9H-fluoren-9-ylmethoxycarbonyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]imidazolidine-2-carboxylic acid. This nomenclature reflects the complex substitution pattern on the central imidazolidine ring, where position 1 bears the fluorenylmethoxycarbonyl group and position 3 carries the tert-butoxycarbonyl moiety. The compound is catalogued under Chemical Abstracts Service number 207129-12-2, providing a unique identifier for database searches and regulatory purposes.
Alternative nomenclature systems have been employed in various literature sources, including the designation as Fmoc-(R,S)-Boc-imidazolidine-2-carboxylic acid, which emphasizes the presence of both fluorenylmethoxycarbonyl and tert-butoxycarbonyl protecting groups. The molecular formula C24H26N2O6 indicates the presence of 24 carbon atoms, 26 hydrogen atoms, 2 nitrogen atoms, and 6 oxygen atoms, with a calculated molecular weight of 438.5 grams per mole. The systematic identification also includes the Simplified Molecular Input Line Entry System representation: CC(C)(C)OC(=O)N1CCN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24, which provides a computer-readable format for the molecular structure.
The International Chemical Identifier string InChI=1S/C24H26N2O6/c1-24(2,3)32-23(30)26-13-12-25(20(26)21(27)28)22(29)31-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,27,28) provides additional structural information including stereochemical considerations and connectivity patterns. The compound exists as a racemic mixture, indicated by the (R,S) designation, reflecting the presence of a chiral center at the 2-position of the imidazolidine ring.
Eigenschaften
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]imidazolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O6/c1-24(2,3)32-23(30)26-13-12-25(20(26)21(27)28)22(29)31-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHRMIKPTDYFJCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373263 | |
| Record name | Fmoc-(R,S)-Boc-imidazolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207129-12-2 | |
| Record name | Fmoc-(R,S)-Boc-imidazolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Wirkmechanismus
Target of Action
The primary target of the compound 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-(tert-butoxycarbonyl)imidazolidine-2-carboxylic acid, also known as Fmoc-(R,S)-Boc-imidazolidine-2-carboxylic acid, is the amino group of an amino acid. The compound is used in peptide synthesis, where it serves as a protecting group for the amino group.
Mode of Action
Fmoc-(R,S)-Boc-imidazolidine-2-carboxylic acid interacts with its targets by forming a protective layer around the amino group of an amino acid. This protection is crucial during the formation of the peptide bond, a process that requires the activation of the carboxyl group of an amino acid. The compound is stable under acidic conditions but can be removed under mild basic conditions.
Biochemical Pathways
The compound Fmoc-(R,S)-Boc-imidazolidine-2-carboxylic acid plays a significant role in the biochemical pathway of peptide synthesis. It allows for the efficient synthesis of peptides, including ones of significant size and complexity. The compound’s ability to protect the amino group during peptide bond formation and its subsequent removal under basic conditions are key steps in this pathway.
Pharmacokinetics
Its stability under acidic conditions and lability under basic conditions suggest that it could be rapidly metabolized and eliminated in a biological system, although this would depend on the specific conditions and presence of appropriate enzymes.
Result of Action
The result of the action of Fmoc-(R,S)-Boc-imidazolidine-2-carboxylic acid is the successful synthesis of peptides. By protecting the amino group during peptide bond formation and then being removed under basic conditions, the compound allows for the creation of peptides of various lengths and complexities.
Action Environment
The action of Fmoc-(R,S)-Boc-imidazolidine-2-carboxylic acid is influenced by the pH of the environment. The compound is stable under acidic conditions, which allows it to protect the amino group during peptide bond formation. Under basic conditions, the compound is removed, allowing for the continuation of the peptide synthesis process. Therefore, the efficacy and stability of the compound are highly dependent on the pH of the environment.
Biologische Aktivität
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-(tert-butoxycarbonyl)imidazolidine-2-carboxylic acid, commonly referred to as Fmoc-Asp(OH)-OtBu, is a compound that has garnered attention in the field of medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C23H25NO6
- Molecular Weight : 411.45 g/mol
- CAS Number : 129460-09-9
- MDL Number : MFCD00065631
The biological activity of this compound is primarily attributed to its role as a building block in peptide synthesis, particularly in the development of peptide-based drugs. The presence of the fluorenylmethoxycarbonyl (Fmoc) group allows for selective protection of amino acids during synthesis, which is crucial for the formation of complex peptides.
Antimicrobial Activity
Research indicates that derivatives of Fmoc-Asp(OH)-OtBu exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics .
Anti-Cancer Properties
Fmoc-Asp(OH)-OtBu has been evaluated for its anti-cancer potential. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. This mechanism suggests that it may serve as a lead compound for developing novel anti-cancer agents .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of imidazolidine derivatives. Fmoc-Asp(OH)-OtBu has been associated with the modulation of neuronal signaling pathways, potentially offering therapeutic benefits in neurodegenerative diseases .
Research Findings and Case Studies
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Fmoc-imidazolidine serves as a crucial building block in the synthesis of pharmaceutical compounds. Its unique structure allows for the introduction of imidazolidine moieties into larger molecules, which can enhance biological activity.
Key Applications:
- Anticancer Agents: Compounds derived from Fmoc-imidazolidine have shown promise in targeting specific cancer pathways. For instance, derivatives have been synthesized to inhibit tumor growth by interfering with cellular signaling pathways.
- Antiviral Agents: Research indicates that modifications of this compound can lead to effective antiviral agents that disrupt viral replication mechanisms.
Peptide Synthesis
Fmoc-imidazolidine is widely utilized in solid-phase peptide synthesis (SPPS). Its protective group allows for selective reactions during peptide assembly, facilitating the formation of complex peptides that are essential for various biological functions.
Peptide Synthesis Process:
- Activation of Carboxylic Acid: The carboxylic acid group in Fmoc-imidazolidine is activated for coupling with amino acids.
- Coupling Reaction: The activated acid reacts with an amino acid to form a peptide bond.
- Deprotection: The Fmoc group can be removed under mild conditions, allowing for further elongation of the peptide chain.
Case Study 1: Anticancer Activity
A study demonstrated that a derivative of Fmoc-imidazolidine exhibited significant cytotoxicity against breast cancer cell lines. The compound was shown to induce apoptosis through the activation of caspase pathways, suggesting potential for therapeutic development.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Fmoc-imidazolidine derivative | 5.2 | Caspase activation |
Case Study 2: Antiviral Efficacy
In another investigation, a modified version of Fmoc-imidazolidine was tested against influenza viruses. The results indicated a reduction in viral load in treated cells compared to controls, highlighting its potential as an antiviral agent.
| Compound | Viral Load Reduction (%) | Target Virus |
|---|---|---|
| Modified Fmoc-imidazolidine | 75% | Influenza A |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Core Structural Differences
a. Ring Systems
- Imidazolidine vs. Piperidine/Azetidine: The target compound’s imidazolidine ring (5-membered, 2N) contrasts with piperidine (6-membered, 1N; e.g., CAS 180181-05-9) and azetidine (4-membered, 1N; e.g., CAS 1380327-51-4) in ring size and nitrogen positioning. Example: 1-[(tert-Butoxy)carbonyl]-3-(Fmoc-amino)azetidine-3-carboxylic acid (CAS 1380327-51-4) has a strained azetidine core, which may limit its stability under acidic/basic conditions compared to the imidazolidine analog .
b. Protecting Group Combinations
- Dual Fmoc/Boc Protection: The dual protection strategy is rare among analogs. This orthogonal setup allows selective deprotection, critical for stepwise peptide elongation . Example: (S)-3-(tert-Butoxycarbonylamino)-2-(Fmoc-amino)propionic acid (CAS 162558-25-0) uses dual protection on a linear backbone, lacking the conformational constraints of the imidazolidine ring .
Physicochemical Properties
| Compound (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| Target Compound | C28H28N2O6* | ~512.5 | Imidazolidine core, dual Fmoc/Boc protection, carboxylic acid at C2 |
| 1-Fmoc-Azetidine-3-carboxylic acid (193693-64-0) | C19H17NO4 | 323.35 | Azetidine core, single Fmoc group, higher ring strain |
| 1-(tert-Butoxycarbonyl)-3-phenylpiperidine-2-carboxylic acid (321983-19-1) | C17H23NO4 | 305.37 | Piperidine core, Boc protection, phenyl substituent |
| 2-(1-Fmoc-piperidin-4-yl)acetic acid (180181-05-9) | C23H25NO4 | 391.45 | Piperidine core, Fmoc group, acetic acid side chain |
*Estimated based on structural analogy.
Stability and Reactivity
- Deprotection Conditions :
- Ring Stability :
- Imidazolidine’s 5-membered ring offers greater stability compared to azetidine (4-membered), reducing unintended ring-opening during synthesis .
Vorbereitungsmethoden
Starting Materials and Key Intermediates
- Imidazolidine-2-carboxylic acid or its derivatives serve as the core scaffold.
- Fmoc-succinimide or Fmoc-chloride is used for N-terminal amino protection.
- Di-tert-butyl dicarbonate (Boc2O) is used for Boc protection of the secondary amine.
- Suitable solvents include DMF (dimethylformamide), DCM (dichloromethane), and NMP (N-methylpyrrolidone).
Stepwise Synthesis Protocol
| Step | Reaction | Reagents & Conditions | Notes |
|---|---|---|---|
| 1 | Formation of Imidazolidine-2-carboxylic acid scaffold | Cyclization of amino acid derivatives under controlled conditions | Ensures correct stereochemistry |
| 2 | Fmoc protection of amino group | Fmoc-succinimide (1.5 equiv), pyridine (catalyst), DMF:MeOH (2:1), room temperature, 12 hours | Reaction monitored by TLC; precipitate isolated by filtration |
| 3 | Boc protection of imidazolidine nitrogen | Boc2O, base (e.g., triethylamine), DCM or NMP, room temperature | Boc group introduced selectively to secondary amine |
| 4 | Purification | Precipitation with diethyl ether, filtration, drying under vacuum | Yields a white to off-white solid product |
Representative Experimental Procedure
A typical preparation involves dissolving the imidazolidine-2-carboxylic acid intermediate in a DMF:MeOH mixture, followed by addition of Fmoc-succinimide and pyridine. The mixture is stirred at ambient temperature for 12 hours. The reaction mixture is then poured into diethyl ether to precipitate the Fmoc-protected intermediate, which is isolated by filtration and dried under vacuum.
Subsequently, the Boc protection is performed by treating the intermediate with di-tert-butyl dicarbonate and a base in an appropriate solvent at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the product is purified by precipitation and filtration.
Research Findings and Optimization
- The use of pyridine as a base catalyst during Fmoc protection enhances reaction efficiency and yield.
- The solvent mixture DMF:MeOH (2:1) provides optimal solubility and reaction conditions.
- Boc protection is highly selective for the secondary amine on the imidazolidine ring, avoiding over-protection.
- Precipitation with diethyl ether is an effective purification step, yielding a product of high purity suitable for peptide synthesis.
- Microwave-assisted peptide synthesis techniques employing similar Fmoc/Boc protected amino acids have shown improved coupling efficiency and reduced reaction times, suggesting potential for adaptation in this compound’s synthesis.
Data Summary Table
Notes on Analytical Characterization
- The compound’s structure is confirmed by NMR (1H and 13C), IR spectroscopy, and mass spectrometry.
- Purity is assessed by HPLC or TLC.
- The stereochemistry is preserved throughout the synthesis, confirmed by chiral HPLC or optical rotation measurements.
Q & A
Q. What are the standard synthetic protocols for preparing this compound, and how are orthogonal protecting groups (Fmoc and Boc) strategically employed?
The synthesis typically involves sequential protection of functional groups. The Fmoc group (9-fluorenylmethoxycarbonyl) is introduced first to protect the imidazolidine nitrogen, followed by Boc (tert-butoxycarbonyl) for secondary amine protection. Key steps include:
- Coupling : Use of Fmoc-Cl (fluorenylmethyl chloroformate) in anhydrous DCM with a base like triethylamine to ensure efficient protection .
- Deprotection : Boc groups are removed under acidic conditions (e.g., TFA), while Fmoc is cleaved via mild bases (piperidine in DMF), ensuring selective deprotection without side reactions .
- Purification : Flash chromatography or preparative HPLC is recommended to isolate intermediates and final products .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
Analytical methods include:
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95% typically required) .
- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to confirm molecular weight (e.g., [M+H]+ expected at ~463.45 g/mol based on C₂₄H₂₅N₂O₆) .
- NMR : ¹H/¹³C NMR to verify regiochemistry and absence of rotamers, particularly for the imidazolidine ring and protecting groups .
Q. What are the critical storage conditions to maintain compound stability?
- Temperature : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis or photodegradation .
- Solubility : Dissolve in anhydrous DMF or DCM for short-term use; avoid prolonged exposure to moisture or protic solvents .
Advanced Research Questions
Q. How do reaction conditions (e.g., solvent polarity, temperature) influence the stability of the Fmoc and Boc groups during peptide coupling?
- Solvent Effects : Polar aprotic solvents (DMF, DCM) enhance coupling efficiency by stabilizing transition states. However, DMF may accelerate Fmoc deprotection if traces of bases persist .
- Temperature Control : Elevated temperatures (>30°C) risk premature Boc cleavage, especially in acidic environments. Microwave-assisted synthesis (50–60°C, controlled time) can optimize yields while minimizing side reactions .
Q. What strategies resolve contradictions in reported reaction yields for imidazolidine ring functionalization?
Discrepancies often arise from:
- Steric Hindrance : The imidazolidine ring’s conformation may limit access to reactive sites. Pre-activation of carboxylic acids using HOBt/DIC improves coupling efficiency .
- Byproduct Formation : Monitor for N-carboxyanhydride intermediates via FTIR (peaks at ~1800 cm⁻¹) and quench with tert-butanol to suppress side reactions .
Q. How does this compound interact with biological targets, and what in vitro assays are suitable for studying its bioactivity?
- Mechanistic Probes : The Fmoc-Boc-protected scaffold mimics peptide backbones, enabling studies on enzyme inhibition (e.g., proteases) via fluorescence polarization or SPR .
- Cellular Uptake : Label with fluorophores (e.g., FITC) and track localization in live-cell imaging. Note that Boc groups may reduce membrane permeability compared to acetylated analogs .
Q. What computational methods predict the compound’s compatibility with solid-phase peptide synthesis (SPPS) resins?
- Molecular Dynamics (MD) Simulations : Model resin swelling (e.g., Wang or Rink resins) in DMF to assess steric compatibility. High crosslink density resins (1% DVB) are preferred for bulky imidazolidine derivatives .
- Density Functional Theory (DFT) : Calculate activation energies for Fmoc cleavage under basic conditions to optimize deprotection times .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
